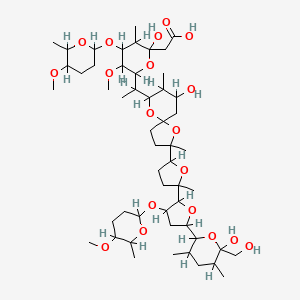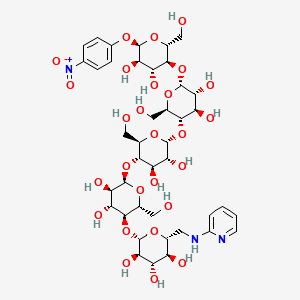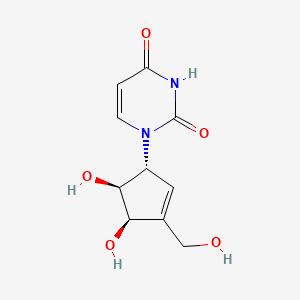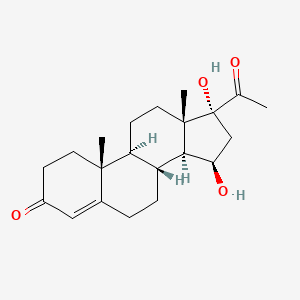
(2R,3S)-2-methylcitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-methylcitric acid is a 2-methylcitric acid. It is a conjugate acid of a (2R,3S)-2-methylcitrate(3-).
Aplicaciones Científicas De Investigación
Identification of Stereoisomeric Configurations
The stereoisomeric configurations of methylcitric acid, including the (2R,3S)-isomer, can be accurately identified using capillary gas chromatography-mass spectrometry. The separation and identification process was demonstrated using methylcitric acid produced by si-citrate synthase and methylcitrate synthase, highlighting the enzyme-specific production of different isomers, such as the (2R,3S)-isomer predominantly produced by methylcitrate synthase (Rooyen et al., 1994).
Stereocontrolled Synthesis of (2R,3S)-2-Methylisocitrate
The synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle of bacteria and fungi, can be achieved stereocontrolledly. The synthetic route involves starting from (R)- and (S)-lactic acid and employs a series of reactions to achieve high enantiomeric excess (e.e.) of the (2R,3S)- and (2S,3R)-2-methylisocitrate. This synthesis provides valuable insights into the biological activity of the (2R,3S)-isomer (Darley et al., 2003).
Diagnostic Applications
Characterisation of 1H and 13C NMR Spectra
The 1H and 13C NMR spectra of methylcitric acid (MCA) have been characterized, providing insights into the stereoselectivity of synthetic reactions producing MCA. The NMR spectral data are valuable for the unequivocal determination of MCA presence in urine samples, which is crucial for diagnosing conditions like propionic acidemia, methylmalonic aciduria, or holocarboxylase synthetase deficiency (Krawczyk & Martyniuk, 2007).
1H NMR Spectra in Urine Analysis
The analysis of 1H NMR spectra of methylcitric acid in urine can differentiate between the (2S, 3S) and (2R, 3S) stereoisomers, which are distinct in human urine. This analysis aids in the identification of MCA diastereoisomers in body fluids, offering a complementary diagnostic tool for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Gradowska, 2007).
Microbial and Enzymatic Pathways
Microbial Production of (2R,3S)-Isocitric Acid
The microbial synthesis of (2R,3S)-isocitric acid and its potential in disease prevention and treatment have been extensively studied. This includes the development of cultivation conditions for microbial producers like Yarrowia lipolytica, the study of overproduction mechanisms, and the establishment of efficient production processes. This research underscores the increasing recognition of (2R,3S)-isocitric acid as a promising biochemical substance (Kamzolova & Morgunov, 2019).
Biotechnological Synthesis and Applications
Optimized Method for (2R,3S)-Isocitric Acid Building Block
An optimized method for producing (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, a building block of (2R,3S)-isocitric acid, has been developed. This method is based on a fermentation solution containing both (2R,3S)-isocitric acid and citric acid, offering a faster and more efficient approach to producing this compound. The process also provides crystal structures and full NMR data for the compound, paving the way for its synthetic use in biotechnological processes (Bullin et al., 2018).
Propiedades
Nombre del producto |
(2R,3S)-2-methylcitric acid |
|---|---|
Fórmula molecular |
C7H10O7 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 |
Clave InChI |
YNOXCRMFGMSKIJ-WVBDSBKLSA-N |
SMILES isomérico |
C[C@H](C(=O)O)[C@](CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)



